molecular formula C21H26N4O6S B2894114 4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894017-85-7

4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No. B2894114
CAS RN: 894017-85-7
M. Wt: 462.52
InChI Key: VEPIFFCTKMCYCO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a ureido group, an ethyl group, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For instance, the ureido group might participate in acid-base reactions, while the benzenesulfonamide group could undergo electrophilic aromatic substitution .

Scientific Research Applications

Anticancer Research

This compound exhibits properties that make it a candidate for anticancer drug research. The presence of the tetrahydroquinoline moiety, which is known for a broad range of biological activities, suggests its potential use as an NF-κB inhibitor . NF-κB is a protein complex that controls DNA transcription and is known to play a role in cancer progression. Inhibiting this pathway could be beneficial in developing new anticancer therapies.

Alzheimer’s Disease Treatment

The compound has shown promise in the treatment of Alzheimer’s disease. It can bind with alpha7nAChR, a receptor involved in the disease’s pathology . By acting on amyloid protein, it may reduce the toxic effects on nerve cells caused by beta-amyloid, which is implicated in Alzheimer’s disease. This suggests its application in creating medicines that resist Alzheimer’s disease.

Anti-inflammatory and Immunomodulatory Applications

Derivatives of this compound have been identified as having potent anti-inflammatory and immunomodulatory properties . This makes it a potential therapeutic agent for treating various inflammatory disorders and could be used to modulate immune responses in diseases where inflammation plays a significant role.

Antibacterial and Antifungal Applications

The compound’s structure suggests it could be used to develop new antibacterial and antifungal agents . Its potential to interfere with microbial cell processes could lead to the creation of new classes of antibiotics and antifungals, addressing the growing concern of antibiotic resistance.

Neuroprotective Effects

Research indicates that the compound may have neuroprotective effects, which could be beneficial in treating brain disorders where neuroinflammation is involved . This includes diseases like multiple sclerosis and Parkinson’s disease, where protecting nerve cells from damage is crucial.

Material Science

In material science, the compound could be used in the production of new materials due to its complex molecular structure . Its derivatives could serve as precursors for more complex molecules with applications in creating innovative materials with specific desired properties.

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often determined through biological testing and is highly dependent on the compound’s structure .

Safety and Hazards

Safety and hazard information is typically provided in a compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in fields like medicine or materials science .

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-30-18-8-5-16(12-19(18)31-2)25-13-15(11-20(25)26)24-21(27)23-10-9-14-3-6-17(7-4-14)32(22,28)29/h3-8,12,15H,9-11,13H2,1-2H3,(H2,22,28,29)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPIFFCTKMCYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

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